Product packaging for 1-Azaspiro[3.3]heptan-6-ol hydrochloride(Cat. No.:)

1-Azaspiro[3.3]heptan-6-ol hydrochloride

Cat. No.: B15227897
M. Wt: 149.62 g/mol
InChI Key: FXUWPXJDIOMIOC-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptan-6-ol hydrochloride is a bicyclic organic compound featuring a nitrogen atom (aza) in its spirocyclic structure. The molecule consists of two fused three-membered rings sharing a single atom (spiro junction), with a hydroxyl group at position 6 and a hydrochloride salt form enhancing its solubility. Its molecular formula is C₆H₁₀ClNO, with a molecular weight of 157.21 g/mol and a purity of 95% (CAS: EN300-317210) . This compound is of interest in medicinal chemistry due to its structural rigidity, which can improve binding specificity in drug design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO B15227897 1-Azaspiro[3.3]heptan-6-ol hydrochloride

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

1-azaspiro[3.3]heptan-6-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-5-3-6(4-5)1-2-7-6;/h5,7-8H,1-4H2;1H

InChI Key

FXUWPXJDIOMIOC-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CC(C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azaspiro[3.3]heptan-6-ol hydrochloride typically involves a multi-step process. One common method includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S NCO), resulting in the formation of spirocyclic β-lactams. The β-lactam ring is then reduced using alane (AlH3) to yield 1-azaspiro[3.3]heptane .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through scalable and modular approaches. For instance, the reduction of the β-lactam intermediate with alane can be performed on a multi-gram scale, ensuring high overall yields .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.3]heptan-6-ol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted analogues with different functional groups .

Mechanism of Action

The mechanism of action of 1-azaspiro[3.3]heptan-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. As a bioisostere of piperidine, it can mimic the biological activity of piperidine-containing compounds. For example, when incorporated into anesthetic drugs, it interacts with sodium channels, leading to the inhibition of nerve signal transmission and resulting in anesthesia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Azaspiro[3.3]heptan-6-ol Hydrochloride

  • Molecular Formula: C₆H₁₀ClNO (identical to 1-aza isomer).
  • Key Difference : The nitrogen atom is positioned at the 2-aza site instead of 1-aza, altering electronic distribution.
  • Purity : 97% (CAS: 1630907-10-6) .
  • Application : Used as a building block in kinase inhibitors. The 2-aza configuration may reduce metabolic stability compared to the 1-aza isomer due to steric effects .

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol Hydrochloride

  • Molecular Formula: C₇H₁₂ClF₂NO.
  • Key Difference : A difluoromethyl group at position 6 enhances lipophilicity and metabolic resistance.
  • Molecular Weight : 199.63 g/mol (CAS: 2250242-34-1).
  • Hazards : Classified with warnings (H302, H315, H319, H335) due to toxicity risks .

6-Methyl-2-azaspiro[3.3]heptan-6-ol Hydrochloride

  • Molecular Formula: C₇H₁₃ClNO.
  • Purity : 95% (CAS: 1638765-02-2) .

1-Oxa-8-azaspiro[4.5]decane Hydrochloride

  • Molecular Formula: C₉H₁₆ClNO.
  • Key Difference : Replaces a nitrogen with oxygen (oxa) and expands the spiro system to [4.5], increasing ring strain.
  • Similarity Score : 0.67 vs. 1-azaspiro[3.3]heptan-6-ol .

Structural and Functional Analysis

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
1-Azaspiro[3.3]heptan-6-ol HCl C₆H₁₀ClNO 157.21 EN300-317210 None
2-Azaspiro[3.3]heptan-6-ol HCl C₆H₁₀ClNO 157.21 1630907-10-6 N-position shift
6-(Difluoromethyl)-2-aza variant C₇H₁₂ClF₂NO 199.63 2250242-34-1 -CF₂H group
6-Methyl-2-aza variant C₇H₁₃ClNO 163.64 1638765-02-2 -CH₃ group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-azaspiro[3.3]heptan-6-ol hydrochloride, and how do reaction conditions impact yields?

  • Methodology : A nine-step synthesis starting from 2,2-bis(bromomethyl)-1,3-propanediol is documented, achieving an overall yield of 31% ( ). Key steps include cyclization via nucleophilic substitution and subsequent functional group transformations. Optimization of temperature (0–25°C for cyclization) and solvent polarity (e.g., THF for intermediates) is critical.
  • Validation : Purity is confirmed via HPLC (>95%) and NMR (e.g., spirocyclic proton signals at δ 3.2–3.8 ppm). For scale-up, flow chemistry reduces side reactions .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Assign spirocyclic protons (δ 3.5–4.0 ppm) and hydroxyl group (broad singlet at δ 1.5–2.5 ppm). Compare with 6-fluoro analogs ( ).
  • Mass Spectrometry : ESI-MS ([M+H]+ at m/z 148.1) and isotopic patterns confirm molecular formula (C6H11NO·HCl).
  • X-ray Crystallography : Resolves ambiguities in spirocyclic geometry, though hydrochloride salts often require co-crystallization .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Data :

  • LogP : Predicted at 0.8 (Schrödinger QikProp), indicating moderate hydrophobicity.
  • pKa : The secondary amine (pKa ~8.5) and hydroxyl group (pKa ~12) dictate pH-dependent solubility. Hydrochloride salt enhances aqueous solubility (≥50 mg/mL at pH 3) .
    • Storage : Store at –20°C under inert gas to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structural modifications of 1-azaspiro[3.3]heptan-6-ol improve its drug-likeness, and what contradictions exist in reported data?

  • Derivatization Strategies :

  • 3-Position Functionalization : Electrophilic substitutions (e.g., fluorination via DAST) or Pd-catalyzed cross-couplings ().
  • Ring Expansion : Insertion of heteroatoms (e.g., sulfur for 2-thiaspiro analogs) alters conformational rigidity ( ).
    • Contradictions : Some studies report enhanced metabolic stability with fluorination ( ), while others note reduced bioavailability due to increased polarity .

Q. What experimental approaches resolve discrepancies in spectral data for azaspiro compounds?

  • Case Study : Conflicting NMR signals for diastereomers (e.g., exo vs. endo hydroxyl groups) are resolved via:

  • Variable Temperature NMR : Observes coalescence at 60°C for dynamic ring-flipping.
  • NOESY : Correlates spatial proximity of protons across the spirocyclic core .
    • Validation : Cross-reference with computational models (DFT-optimized structures in Gaussian 16) .

Q. How do spirocyclic amines compare to piperidine isosteres in target binding, and what computational tools validate these interactions?

  • Binding Affinity : Spiro scaffolds reduce entropic penalties by preorganizing binding conformations. For example, Rupatidine analogs with azaspiro cores show 10-fold higher H1 receptor affinity vs. piperidine .
  • Docking Protocols : Use Schrödinger Glide with OPLS4 force field. Adjust torsional constraints to model spirocyclic flexibility .

Q. What challenges arise in scaling up azaspiro syntheses, and how are they mitigated?

  • Key Issues :

  • Low Yields : Multi-step sequences (e.g., ’s 31% yield) require telescoping steps.
  • Purification : Hydrochloride salts often form sticky residues; switch to trifluoroacetate for easier crystallization.
    • Solutions :
  • Continuous Flow : Reduces reaction times (e.g., 30 min for cyclization vs. 12 h batch).
  • Design of Experiments (DoE) : Optimize stoichiometry (e.g., 1.2 eq. HCl for salt formation) .

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